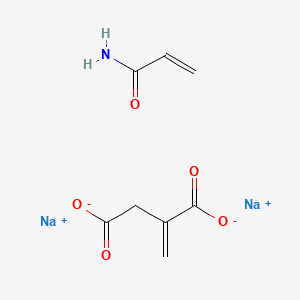
Disodium;2-methylidenebutanedioate;prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-methylidenebutanedioate;prop-2-enamide is a polymeric compound that combines the properties of butanedioic acid and 2-propenamide. This compound is known for its versatility and is used in various industrial and scientific applications. It is also referred to as a polymer of disodium methylene butanedioate and acrylamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide typically involves the polymerization of disodium methylene butanedioate with acrylamide. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The reaction parameters, such as temperature, pH, and initiator concentration, are carefully monitored to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and dried for further use.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-methylidenebutanedioate;prop-2-enamide can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding monomers.
Cross-linking: The polymer can form cross-linked networks when exposed to cross-linking agents such as divinyl sulfone or glutaraldehyde.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Cross-linking: Cross-linking agents like divinyl sulfone, glutaraldehyde, and appropriate catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Disodium methylene butanedioate and acrylamide.
Cross-linking: Cross-linked polymer networks with enhanced mechanical properties.
Substitution: Polymers with modified functional groups.
Aplicaciones Científicas De Investigación
Disodium;2-methylidenebutanedioate;prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes to remove suspended particles and impurities.
Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of superabsorbent polymers for applications in diapers, adult incontinence products, and agricultural water retention.
Mecanismo De Acción
The mechanism by which butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide exerts its effects depends on its application:
Flocculation: The polymer chains adsorb onto the surface of suspended particles, causing them to aggregate and settle out of solution.
Gel Electrophoresis: The polymer forms a gel matrix that acts as a sieving medium, allowing the separation of biomolecules based on size and charge.
Drug Delivery: The polymer can form hydrogels that encapsulate drugs, providing controlled release and targeted delivery.
Comparación Con Compuestos Similares
Similar Compounds
Polyacrylamide: A polymer of acrylamide, used in similar applications such as water treatment and gel electrophoresis.
Poly(methacrylic acid): A polymer of methacrylic acid, used in drug delivery and as a pH-sensitive material.
Poly(vinyl alcohol): A polymer of vinyl alcohol, used in medical applications and as a film-forming agent.
Uniqueness
Disodium;2-methylidenebutanedioate;prop-2-enamide is unique due to its combination of properties from both butanedioic acid and acrylamide. This combination allows it to exhibit enhanced flocculation efficiency, biocompatibility, and versatility in various applications compared to its individual components.
Propiedades
Número CAS |
68299-10-5 |
|---|---|
Fórmula molecular |
C8H9NNa2O5 |
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
disodium;2-methylidenebutanedioate;prop-2-enamide |
InChI |
InChI=1S/C5H6O4.C3H5NO.2Na/c1-3(5(8)9)2-4(6)7;1-2-3(4)5;;/h1-2H2,(H,6,7)(H,8,9);2H,1H2,(H2,4,5);;/q;;2*+1/p-2 |
Clave InChI |
NNJAYHLHOZYEAX-UHFFFAOYSA-L |
SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















